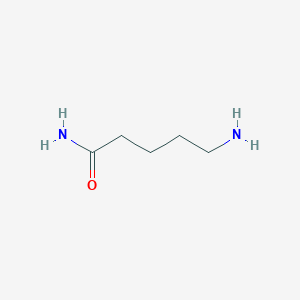

5-Aminopentanamide

Description

This compound is a fatty amide consisting of pentanamide having an amino substituent at the 5-position. It is a conjugate base of a 5-ammoniopentanamide.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminopentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIAVLWNTIXJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331406 | |

| Record name | 5-Aminopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminopentanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13023-70-6 | |

| Record name | 5-Aminopentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13023-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminopentanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 5-Aminopentanamide in Lysine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 5-aminopentanamide as a key intermediate in lysine metabolism. Primarily focusing on the microbial degradation pathway of L-lysine, this document details the enzymatic conversions, presents quantitative data from various biotransformation studies, and provides comprehensive experimental protocols for the key enzymes and analytical methods involved. This guide is intended to be a valuable resource for researchers in metabolic engineering, enzymology, and drug development seeking to understand and manipulate this pathway for biotechnological and pharmaceutical applications.

Introduction to Lysine Metabolism and the Significance of this compound

L-lysine, an essential amino acid, is catabolized through various pathways across different organisms. In certain microorganisms, particularly in Pseudomonas putida, the aminovalerate pathway serves as a primary route for L-lysine degradation.[1][2] Within this pathway, this compound emerges as a crucial, albeit transient, intermediate.[3][4] Its formation and subsequent hydrolysis are pivotal steps that channel lysine into central metabolism. The enzymatic conversion of L-lysine to 5-aminopentanoate (also known as 5-aminovalerate or 5AVA) via this compound has garnered significant interest for the bio-based production of C5 platform chemicals, which are precursors to polyamides like nylon 5.[1][3]

The Aminovalerate Pathway: Enzymatic Conversion of L-Lysine

The conversion of L-lysine to 5-aminopentanoate in Pseudomonas putida is a two-step enzymatic process.

Step 1: Oxidative Decarboxylation of L-Lysine

The first step is the conversion of L-lysine to this compound, catalyzed by L-lysine monooxygenase (DavB) . This enzyme facilitates the oxidative decarboxylation of L-lysine.[5][6]

Step 2: Hydrolysis of this compound

The second step involves the hydrolysis of this compound to 5-aminopentanoate and ammonia, a reaction catalyzed by 5-aminopentanamidase (DavA) , also referred to as 5-aminovaleramidase.[4][7] This irreversible step commits the carbon skeleton of lysine to the subsequent stages of the catabolic pathway.

The overall reaction is as follows:

L-lysine + O₂ + H₂O → 5-aminopentanoate + CO₂ + NH₃

Signaling Pathway of L-Lysine Degradation to 5-Aminovalerate

Caption: Metabolic pathway of L-lysine conversion to 5-aminopentanoate.

Quantitative Data on 5-Aminovalerate Production

The enzymatic pathway involving this compound has been extensively engineered for the production of 5-aminovalerate (5AVA). The following tables summarize the quantitative data from various studies utilizing whole-cell biocatalysts, primarily engineered E. coli expressing the davA and davB genes from P. putida.

Table 1: Production of 5-Aminovalerate from L-Lysine using Engineered Microorganisms.

| Host Strain | Key Genes Expressed | Bioconversion Strategy | Substrate Conc. (g/L) | 5AVA Titer (g/L) | Molar Yield (mol/mol) | Reference |

| E. coli WL3110 | davA, davB | High-density whole-cell catalysis | 60 | 36.51 | - | [3] |

| E. coli WL3110 | davA, davB | High-density whole-cell catalysis | 60 | 47.96 | - | [3] |

| E. coli WL3110 | davA, davB | High-density whole-cell catalysis | 120 | 90.59 | 0.942 | [3] |

| E. coli BL21(DE3) | davA, davB | Purified enzyme coupling | 30 | 20.8 | 0.87 | [8] |

| E. coli | RaiP, KivD, PadA, KatE | Fed-batch biotransformation | - | 52.24 | - | [7][9] |

| E. coli | RaiP | Whole-cell catalysis with ethanol pretreatment | 100 | 50.62 | 0.84 | [10][11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the role of this compound in lysine metabolism.

Expression and Purification of Recombinant DavA and DavB

This protocol describes the expression of P. putida DavA and DavB in E. coli and their subsequent purification.

Materials:

-

E. coli BL21(DE3) cells

-

Expression vector (e.g., pETDuet-1) containing the davA and davB genes

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography column

-

Sonicator

-

Centrifuge

Procedure:

-

Transform the expression vector into E. coli BL21(DE3) cells.

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 20°C) for 16-18 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged proteins with elution buffer.

-

Collect the fractions and analyze by SDS-PAGE to confirm the purity of the proteins.

-

Dialyze the purified proteins against a suitable storage buffer (e.g., 50 mM phosphate buffer, pH 7.5).

Enzyme Assay for 5-Aminopentanamidase (DavA)

A colorimetric assay can be used to determine the activity of 5-aminopentanamidase by measuring the release of ammonia.

Materials:

-

Purified DavA enzyme

-

This compound (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Nessler's reagent

-

Ammonium chloride (for standard curve)

-

Spectrophotometer

Procedure:

-

Prepare a standard curve of ammonia using ammonium chloride.

-

Set up the reaction mixture containing phosphate buffer, a known concentration of this compound, and the purified DavA enzyme in a total volume of 1 mL.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching agent (e.g., 0.1 M HCl).

-

Add Nessler's reagent to the reaction mixture and incubate for color development.

-

Measure the absorbance at a specific wavelength (e.g., 425 nm).

-

Calculate the amount of ammonia released using the standard curve.

-

One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.

Whole-Cell Bioconversion of L-Lysine to 5-Aminovalerate

This protocol outlines a typical whole-cell bioconversion process for producing 5AVA from L-lysine.

Materials:

-

Engineered E. coli cells expressing davA and davB

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5)

-

L-lysine

-

Shaking incubator

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Grow the engineered E. coli cells as described in the expression protocol (Section 4.1) to the desired cell density.

-

Harvest the cells by centrifugation and wash with the reaction buffer.

-

Resuspend the cell pellet in the reaction buffer to a specific optical density (e.g., OD₆₀₀ = 50).

-

Add L-lysine to the cell suspension to the desired starting concentration.

-

Incubate the reaction mixture in a shaking incubator at the optimal temperature and pH for a set period (e.g., 24-48 hours).

-

Periodically take samples from the reaction mixture.

-

Centrifuge the samples to remove the cells and collect the supernatant for analysis.

-

Quantify the concentration of L-lysine and 5-aminovalerate in the supernatant using HPLC.

HPLC Analysis of this compound and 5-Aminovalerate

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound and 5-aminovalerate. Pre-column derivatization with a fluorescent tag is often required for sensitive detection.

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase A (e.g., aqueous buffer)

-

Mobile phase B (e.g., acetonitrile or methanol)

-

Derivatization reagent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl))

-

Standards for this compound and 5-aminovalerate

Procedure:

-

Sample Preparation: Centrifuge the reaction samples to remove cells and particulate matter. Dilute the supernatant as necessary.

-

Derivatization: Mix the sample with the derivatization reagent according to the manufacturer's protocol.

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC column.

-

Use a gradient elution program with mobile phases A and B to separate the compounds.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatization reagent.

-

-

Quantification: Create a standard curve using known concentrations of derivatized this compound and 5-aminovalerate standards. Calculate the concentration of the analytes in the samples based on their peak areas.

Mandatory Visualizations

Experimental Workflow for 5-Aminovalerate Production

Caption: A typical experimental workflow for the production and analysis of 5-aminovalerate.

Conclusion

This compound is a central intermediate in the microbial metabolism of L-lysine via the aminovalerate pathway. The enzymes responsible for its formation and conversion, L-lysine monooxygenase (DavB) and 5-aminopentanamidase (DavA), are key targets for metabolic engineering efforts aimed at the sustainable production of valuable C5 chemicals. This technical guide has provided a comprehensive overview of the biochemical pathway, summarized key quantitative data, and detailed essential experimental protocols. This information serves as a foundational resource for researchers and professionals working to harness this metabolic route for innovative applications in biotechnology and beyond. Further research into the kinetic properties of these enzymes and the optimization of bioconversion processes will continue to enhance the efficiency and industrial viability of this promising pathway.

References

- 1. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-Lysine Catabolic Pathway in Pseudomonas putida: Interrelations with l-Lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-aminopentanamidase - Wikipedia [en.wikipedia.org]

- 5. The davDT Operon of Pseudomonas putida, Involved in Lysine Catabolism, Is Induced in Response to the Pathway Intermediate δ-Aminovaleric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli [frontiersin.org]

- 8. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

5-Aminopentanamide: A Key Intermediate in the Microbial Degradation of Lysine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine, an essential amino acid for animals, serves as a vital building block for proteins and a precursor for various biomolecules. While mammals primarily degrade lysine through the saccharopine and pipecolate pathways, many microorganisms, particularly bacteria of the genus Pseudomonas, utilize an alternative route involving the intermediate 5-aminopentanamide. This pathway, distinct from the primary mammalian catabolic routes, offers potential targets for antimicrobial drug development and provides insights into microbial amino acid metabolism. This technical guide delineates the core aspects of the this compound pathway of lysine degradation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

The this compound Pathway of Lysine Degradation

In organisms such as Pseudomonas putida, L-lysine can be catabolized in a two-step enzymatic process that funnels it into central metabolism. This pathway is characterized by the initial oxidative decarboxylation of L-lysine to form this compound, which is subsequently hydrolyzed to 5-aminopentanoate (also known as δ-aminovalerate) and ammonia.

The key enzymes governing this pathway are:

-

L-Lysine 2-monooxygenase (EC 1.13.12.2) : This FAD-dependent enzyme catalyzes the conversion of L-lysine to this compound.

-

5-Aminopentanamidase (EC 3.5.1.30) : This hydrolase catalyzes the conversion of this compound to 5-aminopentanoate and ammonia.

The resulting 5-aminopentanoate can then be further metabolized to enter the tricarboxylic acid (TCA) cycle.

Quantitative Data

The efficiency and characteristics of the enzymes in the this compound pathway are critical for understanding its physiological role. The following tables summarize the available quantitative data for the key enzymes, primarily from studies on Pseudomonas species.

Table 1: Kinetic Parameters of L-Lysine 2-Monooxygenase

| Parameter | Value | Organism | Reference |

| K_m_ (L-Lysine) | 1.015 x 10⁻⁵ M | Trichoderma cf. aureoviride | [1] |

| Major Reaction | Oxidative decarboxylation | Pseudomonas sp. AIU 813 | [2] |

| Product Distribution | ~85% this compound | Pseudomonas sp. AIU 813 | [3][4] |

| Minor Reaction | Oxidative deamination | Pseudomonas sp. AIU 813 | [2] |

| Product Distribution | ~15% α-Keto-ε-aminocaproic acid | Pseudomonas sp. AIU 813 | [3] |

Table 2: Properties of 5-Aminopentanamidase

| Parameter | Value/Property | Organism | Reference |

| Systematic Name | This compound amidohydrolase | N/A | [5] |

| Other Names | δ-aminovaleramidase, 5-aminonorvaleramidase | N/A | [5] |

| Enzyme Class | Hydrolase (acting on carbon-nitrogen bonds) | N/A | [5] |

| Substrates | This compound, H₂O | N/A | [5] |

| Products | 5-aminopentanoate, NH₃ | N/A | [5] |

Experimental Protocols

Detailed methodologies are crucial for the study of this pathway. The following sections provide protocols for the key experiments.

Protocol 1: Assay for L-Lysine 2-Monooxygenase Activity

This protocol is adapted from studies on L-lysine monooxygenase from Pseudomonas. The enzyme's activity can be monitored by measuring oxygen consumption or by quantifying the product, this compound.

Materials:

-

Purified L-lysine 2-monooxygenase

-

L-lysine hydrochloride

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Oxygen electrode or spectrophotometer

-

Reagents for product quantification (see Protocol 3)

Procedure (Oxygen Consumption Method):

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and a saturating concentration of L-lysine (e.g., 10 mM).

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the reaction chamber of an oxygen electrode.

-

Initiate the reaction by adding a known amount of purified L-lysine 2-monooxygenase.

-

Record the rate of oxygen consumption over time. One unit of enzyme activity can be defined as the amount of enzyme that consumes 1 µmol of O₂ per minute under the specified conditions.

Procedure (Product Formation Method):

-

Prepare a reaction mixture as described above.

-

Initiate the reaction by adding the enzyme.

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid like perchloric acid).

-

Quantify the amount of this compound formed using a suitable analytical method, such as HPLC (see Protocol 3).

Protocol 2: Assay for 5-Aminopentanamidase Activity

The activity of 5-aminopentanamidase is typically determined by measuring the rate of ammonia or 5-aminopentanoate formation.

Materials:

-

Purified 5-aminopentanamidase

-

This compound (substrate)

-

Tris-HCl buffer (50 mM, pH 8.5)

-

Reagents for ammonia quantification (e.g., Nessler's reagent or an enzymatic ammonia assay kit)

-

Reagents for 5-aminopentanoate quantification (see Protocol 3)

Procedure (Ammonia Formation Method):

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.5) and a known concentration of this compound (e.g., 5 mM).

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified 5-aminopentanamidase.

-

At specific time intervals, withdraw aliquots and stop the reaction (e.g., by boiling or adding a stopping reagent compatible with the ammonia assay).

-

Quantify the amount of ammonia produced using a standard ammonia assay. One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of ammonia per minute under the specified conditions.

Protocol 3: Quantification of this compound and 5-Aminopentanoate by HPLC

This protocol outlines a general approach for the separation and quantification of the key metabolites in the pathway using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

This compound and 5-aminopentanoate standards

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection)

-

Mobile phase solvents (e.g., acetonitrile and a suitable buffer like sodium acetate)

-

Acidic solution for reaction quenching (e.g., perchloric acid)

Procedure:

-

Sample Preparation:

-

Stop enzymatic reactions by adding perchloric acid to the reaction aliquots.

-

Centrifuge the samples to pellet precipitated protein.

-

Neutralize the supernatant with a potassium hydroxide solution.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

The resulting supernatant is ready for derivatization and analysis.

-

-

Derivatization (for fluorescence detection with OPA):

-

Mix the sample supernatant with the OPA reagent in a basic buffer (e.g., borate buffer).

-

Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) before injection.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the compounds using a gradient of acetonitrile in the buffer.

-

Detect the derivatized products using a fluorescence detector.

-

Quantify the peaks by comparing their areas to a standard curve generated with known concentrations of derivatized this compound and 5-aminopentanoate.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the biochemical pathway and a typical experimental workflow for studying enzyme kinetics.

Caption: The this compound pathway of L-lysine degradation.

Caption: A generalized workflow for determining enzyme kinetic parameters.

Conclusion

The this compound pathway represents a significant route for lysine degradation in various microorganisms. A thorough understanding of this pathway, including the kinetics and mechanisms of its constituent enzymes, is paramount for fields ranging from microbial physiology to the development of novel antimicrobial agents. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to explore this fascinating area of metabolism. Further research into the regulation of this pathway and the structure-function relationships of its enzymes will undoubtedly unveil new opportunities for biotechnological and therapeutic applications.

References

- 1. Kinetic characteristics of L-lysine - oxidase from cf. Rifai VKM F-4268D: Substrate specificity and allosteric effects. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Mechanistic insights into the dual activities of the single active site of l-lysine oxidase/monooxygenase from Pseudomonas sp. AIU 813 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-aminopentanamidase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Aminovaleramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 5-aminovaleramide (also known as 5-aminopentanamide). As a key intermediate in the microbial degradation of L-lysine, understanding its characteristics is crucial for researchers in metabolic engineering, biocatalysis, and drug development.

Chemical Identity and Structure

5-Aminovaleramide is a fatty amide consisting of a pentanamide core with an amino substituent at the 5-position.[1]

Table 1: Chemical Identifiers for 5-Aminovaleramide

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-aminovaleramide, 5-aminovaleric acid amide, δ-aminovaleramide | [1] |

| CAS Number | 13023-70-6 | [1] |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| SMILES | C(CCN)CC(=O)N | [1] |

| InChI Key | OTIAVLWNTIXJDO-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties of 5-Aminovaleramide

| Property | Value | Type | Reference |

| Physical State | Solid | Experimental | [1] |

| Water Solubility | 139 g/L | Predicted | [2] |

| logP | -2 | Predicted | [2] |

| pKa (Strongest Acidic) | 16.94 | Predicted | [2] |

| pKa (Strongest Basic) | 9.91 | Predicted | [2] |

| Melting Point | Not Available | - | [2] |

| Boiling Point | Not Available | - | [2] |

Biological Significance: The Lysine Degradation Pathway

5-Aminovaleramide is a key intermediate in the lysine degradation pathway found in microorganisms such as Pseudomonas putida.[2] This pathway involves a two-step enzymatic conversion of L-lysine to 5-aminovaleric acid.

-

Step 1: Formation of 5-Aminovaleramide L-lysine is oxidatively decarboxylated by the FAD-dependent enzyme L-lysine 2-monooxygenase (DavB) to produce this compound, carbon dioxide, and water.[3][4]

-

Step 2: Hydrolysis to 5-Aminovaleric Acid The resulting 5-aminovaleramide is then hydrolyzed by the enzyme δ-aminovaleramidase (DavA) to yield 5-aminovaleric acid and ammonia.[2][4]

This metabolic route is of significant interest for the biotechnological production of 5-aminovaleric acid, a precursor for polyamides like Nylon 5.

References

- 1. This compound | C5H12N2O | CID 439358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0012176) [hmdb.ca]

- 3. Lysine 2-monooxygenase - Wikipedia [en.wikipedia.org]

- 4. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Biological Significance of 5-Aminopentanamide: A Technical Overview

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the discovery, history, and biological role of 5-aminopentanamide, a key intermediate in microbial lysine metabolism. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of this molecule, including detailed experimental protocols and quantitative data, offering a foundational resource for future investigations into amino acid catabolism and its potential applications.

Introduction

This compound, also known as 5-aminovaleramide, is a fatty amide that plays a crucial role as an intermediate in the lysine degradation pathway, particularly in certain bacteria.[1] While not a widely known biomolecule, its position in a fundamental metabolic pathway makes it a subject of interest for understanding microbial physiology and biochemistry. This guide details the historical context of its discovery, its metabolic fate, and the experimental methodologies used to study it.

Discovery and History

The history of this compound is intrinsically linked to the elucidation of the lysine degradation pathways in bacteria. While the broader field of lysine metabolism has been studied since the mid-20th century, the specific identification of this compound as a metabolic intermediate in Pseudomonas putida was a key finding.

Initial studies in the 1960s began to unravel the complex pathways of lysine catabolism in various organisms. In Pseudomonas putida, it was established that L-lysine is degraded through a distinct pathway involving 5-carbon acyclic intermediates.[2] A pivotal 1970 study by Reitz and Rodwell definitively characterized the enzyme 5-aminopentanamidase (also referred to as δ-aminovaleramidase), which hydrolyzes this compound to 5-aminopentanoate (δ-aminovalerate) and ammonia. This work provided strong evidence for the existence of this compound as a transient but essential intermediate in this pathway.

The synthesis of δ-aminovaleramide (this compound) was described in a 1969 publication by Reitz et al., which provided the necessary chemical standard to confirm its identity in biological systems. The genes encoding the enzymes of this pathway in Pseudomonas putida, davA (5-aminopentanamidase) and davB (L-lysine monooxygenase), were later identified and characterized, further solidifying our understanding of the genetic basis of this metabolic route.

Biological Role and Signaling Pathways

This compound functions as a metabolic intermediate in the aminovalerate pathway of L-lysine degradation in Pseudomonas putida. This pathway is a primary route for the catabolism of L-lysine in this organism, allowing it to be used as a source of carbon and nitrogen.

The pathway begins with the oxidative decarboxylation of L-lysine to this compound, a reaction catalyzed by L-lysine monooxygenase (davB). Subsequently, 5-aminopentanamidase (davA) hydrolyzes this compound to yield 5-aminopentanoate and ammonia. 5-aminopentanoate is then further metabolized to glutarate, which can enter central carbon metabolism.

Currently, this compound is not known to be a signaling molecule. Its biological role appears to be confined to its transient existence as an intermediate in this specific metabolic pathway.

Quantitative Data

To date, there is a scarcity of published data on the absolute intracellular concentrations of this compound. However, a comparative metabolomics study on multidrug-resistant Escherichia coli provided relative quantitative data, demonstrating that the levels of this compound are altered in response to antibiotic treatment. This finding, while not providing absolute concentrations, confirms the presence and dynamic nature of this metabolite in bacteria other than Pseudomonas.

| Organism | Condition | Analyte | Fold Change (log2) | p-value |

| Escherichia coli | Aztreonam/clavulanate treatment (24h) | This compound | -1.43 | 2.3 x 10-5 |

Table 1: Relative quantification of this compound in E. coli under antibiotic stress.

Experimental Protocols

Chemical Synthesis of this compound

A detailed protocol for the chemical synthesis of this compound (δ-aminovaleramide) is crucial for producing a standard for experimental use. The following is a generalized procedure based on established organic chemistry principles for amide formation.

Materials:

-

5-Aminopentanoic acid hydrochloride

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Ammonium hydroxide (concentrated)

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Acid Chloride Formation: 5-Aminopentanoic acid hydrochloride is reacted with an excess of thionyl chloride under anhydrous conditions. The reaction is typically performed at room temperature or with gentle heating until the evolution of HCl and SO₂ gas ceases.

-

Removal of Excess Thionyl Chloride: The excess thionyl chloride is removed by distillation under reduced pressure using a rotary evaporator.

-

Amidation: The resulting 5-aminopentanoyl chloride hydrochloride is dissolved in an anhydrous solvent like diethyl ether and slowly added to a stirred, ice-cold concentrated ammonium hydroxide solution.

-

Isolation and Purification: The resulting this compound precipitates and can be collected by filtration. The crude product is then washed with cold diethyl ether and can be further purified by recrystallization.

Enzymatic Assay for 5-Aminopentanamidase

The activity of 5-aminopentanamidase can be determined by measuring the rate of ammonia production from this compound. The following protocol is based on the methods described by Reitz and Rodwell (1970).

Materials:

-

Cell-free extract of Pseudomonas putida grown on a lysine-containing medium

-

This compound (substrate)

-

Potassium phosphate buffer (pH 7.2)

-

Nessler's reagent or an alternative ammonia quantification kit

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer and a known concentration of this compound.

-

Enzyme Addition: The reaction is initiated by adding a specific amount of the cell-free extract containing 5-aminopentanamidase.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is stopped, typically by the addition of a reagent that denatures the enzyme (e.g., trichloroacetic acid).

-

Ammonia Quantification: The amount of ammonia produced is quantified by adding Nessler's reagent and measuring the absorbance at a specific wavelength (e.g., 425 nm) or by using a more modern colorimetric or fluorometric ammonia assay kit.

-

Calculation of Activity: The enzyme activity is calculated based on the amount of ammonia produced per unit time per milligram of protein.

LC-MS/MS Method for Quantification of this compound

Sample Preparation (Bacterial Cells):

-

Quenching: Rapidly quench metabolic activity by mixing the bacterial culture with a cold solvent (e.g., -20°C methanol).

-

Cell Lysis: Lyse the cells using methods such as sonication or bead beating in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

-

Protein Precipitation: Centrifuge the lysate to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Parameters (to be optimized):

-

Liquid Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating this polar analyte.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. Precursor and product ions for this compound would need to be determined by infusing a standard solution. A stable isotope-labeled internal standard would be ideal for accurate quantification.

-

Conclusion

This compound, while a lesser-known metabolite, holds a definitive place in the biochemistry of certain microorganisms as a key intermediate in lysine degradation. The historical research in Pseudomonas putida has laid the groundwork for our current understanding. While quantitative data and detailed modern analytical methods remain areas for further research, the foundational knowledge and experimental approaches outlined in this guide provide a solid starting point for scientists and researchers interested in exploring the nuances of amino acid metabolism and its broader implications. The availability of synthetic routes and established enzymatic assays will facilitate future studies aimed at fully elucidating the role and regulation of this intriguing molecule in biological systems.

References

The Enigmatic Presence of 5-Aminopentanamide in the Biological Realm: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentanamide, a fatty amide derived from the essential amino acid lysine, has been identified as a naturally occurring molecule in a select number of organisms. While its presence is not widespread, its role as a key intermediate in the lysine degradation pathway of certain bacteria highlights its importance in microbial metabolism. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, its biosynthetic pathways, and detailed experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers in the fields of metabolomics, microbiology, and drug development who are interested in exploring the biological significance and potential applications of this intriguing molecule.

Natural Occurrence and Biosynthesis

The presence of this compound in the natural world has been confirmed in the nematode Caenorhabditis elegans and is listed in prominent biological databases such as the Human Metabolome Database (HMDB) and the LOTUS natural products database.[1] While its specific physiological role in C. elegans remains to be fully elucidated, its most well-characterized function is as an intermediate in the lysine degradation pathway of certain bacteria, most notably Pseudomonas putida.[2]

In P. putida, L-lysine is catabolized through the aminovalerate pathway. The initial step involves the oxidative decarboxylation of L-lysine to this compound, a reaction catalyzed by the enzyme L-lysine monooxygenase (DavB). Subsequently, this compound is hydrolyzed by the enzyme 5-aminovaleramide amidohydrolase (DavA) to produce 5-aminopentanoate and ammonia.[3][4] This pathway is a critical route for lysine utilization in these microorganisms.

The Human Metabolome Database also suggests that this compound can be generated from the enzymatic reduction of 5-aminopentanoate or the enzymatic oxidation of L-lysine and lists several animal-derived food products as potential, though unquantified, sources.[2]

Quantitative Data

To date, there is a significant scarcity of published quantitative data on the endogenous concentrations of this compound in organisms. The following table summarizes the currently available information. The lack of extensive quantitative data underscores the need for further research to understand the physiological and pathological concentrations of this molecule in various biological systems.

| Organism/Tissue/Food Source | Concentration | Method of Analysis | Reference |

| Data Not Available | Data Not Available | Data Not Available |

Researchers are encouraged to contribute to this area by developing and applying sensitive analytical methods for the quantification of this compound in diverse biological matrices.

Signaling and Metabolic Pathways

The primary known role of this compound is as a metabolic intermediate in the lysine degradation pathway in prokaryotes. There is currently no evidence to suggest its involvement in specific signaling pathways in eukaryotes.

Lysine Degradation Pathway in Pseudomonas putida

The catabolism of L-lysine to 5-aminopentanoate via this compound is a key segment of the broader lysine degradation pathway in Pseudomonas putida. The initial steps are depicted in the following diagram:

References

- 1. This compound | C5H12N2O | CID 439358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0012176) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Aminopentanamide and the Saccharopine Pathway of Lysine Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the saccharopine pathway, the primary route of L-lysine catabolism in mammals, and explores the biochemistry of 5-aminopentanamide, an intermediate in a distinct bacterial lysine degradation pathway. While both relate to lysine metabolism, this document clarifies their separate biological contexts, addressing the common misconception of a direct link. It includes detailed pathway diagrams, summaries of quantitative data, and methodologies for relevant experimental protocols to support advanced research and development.

The Saccharopine Pathway: The Major Route of Mammalian Lysine Catabolism

In humans and other mammals, the degradation of the essential amino acid L-lysine primarily occurs via the saccharopine pathway, a series of enzymatic reactions localized within the mitochondria.[1][2] This pathway is crucial for maintaining lysine homeostasis and funnels its carbon skeleton into central metabolism for energy production.

The pathway begins with the conversion of L-lysine into α-aminoadipate through three key enzymatic steps:

-

Lysine-Ketoglutarate Reductase (LKR) : The bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS) first uses its LKR domain to condense L-lysine with α-ketoglutarate, forming the intermediate saccharopine.[3][4]

-

Saccharopine Dehydrogenase (SDH) : The SDH domain of the same AASS enzyme then hydrolyzes saccharopine to yield L-glutamate and α-aminoadipate-δ-semialdehyde (AASA).[3][4]

-

α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) : AASA is subsequently oxidized to α-aminoadipate by the enzyme AASADH.[4][5]

From α-aminoadipate, further catabolism leads to the production of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[6]

Clinical Relevance

Defects in the saccharopine pathway are associated with several inherited neurometabolic disorders.[1][7]

-

Hyperlysinemia Type I : Caused by mutations affecting the LKR domain of AASS, leading to an accumulation of lysine. It is generally considered a benign condition.[8][9]

-

Hyperlysinemia Type II (Saccharopinuria) : Results from mutations in the SDH domain of AASS, causing an accumulation of saccharopine in the blood and urine.[8][10] Elevated saccharopine levels are toxic to mitochondria, potentially leading to neurological dysfunction and developmental delays.[7][8][9]

-

Pyridoxine-Dependent Epilepsy (PDE) : Stems from mutations in the ALDH7A1 gene, which encodes the AASADH enzyme. The resulting accumulation of AASA and its cyclic form, piperideine-6-carboxylate, leads to the inactivation of pyridoxal 5'-phosphate (the active form of vitamin B6), causing severe seizures.[7][8]

This compound and the Aminovalerate Pathway

This compound (also known as δ-aminovaleramide) is an intermediate in a lysine degradation pathway found in some bacteria, such as Pseudomonas putida.[11][12] This pathway, often referred to as the aminovalerate pathway, is distinct from the saccharopine pathway and is not the primary route for lysine catabolism in mammals.

The key steps involving this compound are:

-

L-Lysine Monooxygenase (DavB) : L-lysine is oxidatively decarboxylated to produce this compound.[13][14]

-

5-Aminopentanamidase (DavA) : This hydrolase enzyme converts this compound into 5-aminopentanoate (also known as 5-aminovalerate or AMV) and ammonia.[11][14]

5-aminovalerate is a valuable C5 platform chemical used in the synthesis of bioplastics like polyamides (nylons).[13] Consequently, this bacterial pathway has been the subject of extensive metabolic engineering efforts to produce these compounds from renewable feedstocks like L-lysine.[15]

Clarifying the Connection: Two Distinct Pathways

The available scientific literature indicates that this compound is not an intermediate in the canonical mammalian saccharopine pathway. The confusion arises because both are lysine degradation pathways. The saccharopine pathway is the primary route in mitochondria of higher eukaryotes, including humans, while the aminovalerate pathway involving this compound is found in prokaryotes.

An area of potential indirect interaction lies within the context of the gut microbiome. Gut microbiota can metabolize dietary lysine through various pathways, potentially influencing the host's lysine availability.[16][17] While this represents a fascinating area of host-microbiome interaction, it does not place this compound within the host's saccharopine pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the saccharopine and aminovalerate pathways.

Table 1: Saccharopine Pathway Metabolite Concentrations

| Organism | Condition | Metabolite | Concentration (μmol/g) | Reference |

|---|---|---|---|---|

| C. elegans | Wild Type (N2) | Saccharopine | 0.362 ± 0.037 | [18] |

| C. elegans | aass-1(yq170) mutant (SDH defect) | Saccharopine | 59.212 ± 0.072 | [18] |

| C. elegans | aass-1(yq211) mutant (SDH defect) | Saccharopine | 53.711 ± 1.807 |[18] |

Table 2: Bioproduction of 5-Aminovalerate (AMV) via the Aminovalerate Pathway

| Production Method | Substrate (L-Lysine) | Product (AMV) | Time (h) | Molar Yield (mol/mol) | Reference |

|---|---|---|---|---|---|

| Enzymatic (DavB/DavA) | 30 g/L | 20.8 g/L | 12 | 0.87 | [19] |

| Whole-cell (E. coli) | 60 g/L | 36.51 g/L | 24 | - | [20] |

| Whole-cell (E. coli) | 120 g/L | 90.59 g/L | - | 0.942 | [20] |

| Whole-cell (E. coli) | 40 g/L | 10.24 g/L | - | - |[21] |

Experimental Protocols

This section outlines the general methodologies for key experiments related to the study of these pathways.

Protocol 1: Enzymatic Production and Quantification of 5-Aminovalerate

This protocol describes the in vitro conversion of L-lysine to 5-aminovalerate using purified enzymes.

Methodology:

-

Gene Expression and Protein Purification : The genes davB and davA from Pseudomonas putida are cloned into expression vectors and transformed into a suitable host (e.g., E. coli). The recombinant proteins are overexpressed and then purified using chromatography techniques (e.g., Ni-NTA affinity chromatography).

-

Enzymatic Reaction : A coupled reaction is performed in a buffered solution (e.g., pH 7.0) at an optimal temperature (e.g., 37°C). The reaction mixture contains a known concentration of L-lysine, purified DavB and DavA enzymes, and necessary cofactors (e.g., NADH for DavB).[19]

-

Quantification : The reaction is monitored over time. Samples are taken at intervals, the reaction is stopped (e.g., by adding acid), and the concentration of the product, 5-aminovalerate, is determined using High-Performance Liquid Chromatography (HPLC) or other analytical methods.[19]

Protocol 2: Quantification of Saccharopine in Biological Samples

This protocol provides a general workflow for measuring saccharopine levels in tissues or cells, for instance, from C. elegans models of hyperlysinemia.

Methodology:

-

Sample Collection and Homogenization : Biological samples (e.g., a pellet of C. elegans) are collected and flash-frozen. The frozen samples are homogenized in a suitable extraction solvent (e.g., methanol/water mixture) to precipitate proteins and extract small molecule metabolites.

-

Metabolite Extraction : The homogenate is centrifuged to pellet cell debris and precipitated proteins. The supernatant containing the metabolites is collected.

-

Analysis by Mass Spectrometry : The metabolite extract is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). The sample is injected into an LC system to separate the metabolites, which are then ionized and detected by a mass spectrometer. Saccharopine is identified and quantified based on its specific mass-to-charge ratio (m/z) and retention time, often by comparison to a known standard.[18]

Conclusion

A clear understanding of lysine degradation requires differentiating between the mitochondrial saccharopine pathway in mammals and the distinct aminovalerate pathway in bacteria. This compound is a key intermediate in the latter, which has been successfully leveraged for biotechnological applications, but it is not a constituent of the former. For researchers in drug development, this distinction is critical. Therapeutic strategies for disorders like pyridoxine-dependent epilepsy or saccharopinuria must target the enzymes of the saccharopine pathway (e.g., AASS, AASADH), as the aminovalerate pathway is not relevant in the human metabolic context. Conversely, for scientists in metabolic engineering, the bacterial pathway offers a proven route for the biosynthesis of valuable platform chemicals from L-lysine.

References

- 1. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lysine degradation I (saccharopine pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 4. Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 7. rupress.org [rupress.org]

- 8. Frontiers | Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases [frontiersin.org]

- 9. Saccharopine, a lysine degradation intermediate, is a mitochondrial toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Saccharopine - Wikipedia [en.wikipedia.org]

- 11. 5-aminopentanamidase - Wikipedia [en.wikipedia.org]

- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0012176) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Gut Microbiota Dysbiosis Remodels the Lysine Acetylome of the Mouse Cecum in Early Life - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. rupress.org [rupress.org]

- 19. Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]

The Role of 5-Aminopentanamide in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentanamide is a key intermediate in the microbial catabolism of L-lysine, a ubiquitous amino acid. Its metabolic processing is part of a broader network of pathways that enable certain microorganisms to utilize lysine as a source of carbon, nitrogen, and energy. Understanding the function and regulation of this compound metabolism is crucial for various fields, including microbial physiology, biotechnology, and the development of novel antimicrobial strategies. This technical guide provides an in-depth overview of the core aspects of this compound's role in microbial metabolism, with a focus on the well-characterized pathways in Pseudomonas putida.

Core Metabolic Pathway: The Aminovalerate Pathway

In microorganisms such as Pseudomonas putida, this compound is an intermediate in the aminovalerate (AMV) pathway of L-lysine degradation.[1][2] This pathway is one of several known routes for lysine catabolism in bacteria.

The initial steps of the AMV pathway leading to and involving this compound are as follows:

-

L-lysine monooxygenase (DavB): L-lysine is first oxidized to this compound. This reaction is catalyzed by the enzyme L-lysine monooxygenase, which is encoded by the davB gene.[1]

-

5-Aminopentanamidase (DavA): this compound is then hydrolyzed to 5-aminopentanoate (also known as δ-aminovalerate) and ammonia. This step is catalyzed by the enzyme 5-aminopentanamidase (also referred to as 5-aminovaleramidase or δ-aminovaleramidase), encoded by the davA gene.[1][2]

The resulting 5-aminopentanoate is further metabolized to glutarate, which can then enter the central carbon metabolism.[1] It is important to note that in P. putida, the AMV pathway operates in parallel with an alternative route for lysine degradation, the aminoadipate (AMA) pathway.[1][3]

Quantitative Data

While the qualitative aspects of the aminovalerate pathway are well-documented, specific quantitative data, particularly enzyme kinetics for 5-aminopentanamidase, are not extensively reported in recent literature. The following table summarizes the available and inferred quantitative information.

| Parameter | Value | Organism/Conditions | Reference |

| Enzyme Kinetics (5-Aminopentanamidase) | |||

| Km | Data not available | Pseudomonas putida | N/A |

| Vmax | Data not available | Pseudomonas putida | N/A |

| Metabolic Flux | |||

| Relative Pathway Use | The aminovalerate and aminoadipate pathways operate simultaneously. | P. putida KT2440 | [1] |

| Gene Expression | |||

| davDT operon induction | ~4-fold increase in the presence of lysine. | P. putida KT2440 | [1] |

Note: The lack of recent, specific quantitative data for 5-aminopentanamidase presents an opportunity for further research to fully characterize the enzymatic properties and metabolic flux through this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism, based on protocols described in the scientific literature.

Bacterial Culture for Lysine Degradation Studies

This protocol is suitable for growing Pseudomonas putida to study the expression of genes involved in lysine catabolism.

-

Media: M9 minimal medium is commonly used.[4] For a 1-liter solution, dissolve the following in distilled water:

-

6 g Na2HPO4

-

3 g KH2PO4

-

1 g NH4Cl

-

0.5 g NaCl

-

Autoclave and cool to room temperature.

-

Aseptically add:

-

1 ml of 1 M MgSO4 (autoclaved separately)

-

10 ml of 20% glucose (or other carbon source, filter-sterilized)

-

0.1 ml of 1 M CaCl2 (autoclaved separately)

-

-

-

Induction: To study the lysine degradation pathway, supplement the medium with L-lysine (e.g., 5 mM) as an inducer.[4]

-

Growth Conditions: Incubate cultures at 30°C with shaking (e.g., 200 rpm).[4]

Preparation of Cell-Free Extracts for Enzyme Assays

This protocol describes the preparation of crude cell extracts for measuring enzymatic activities.

-

Harvesting Cells: Grow P. putida in the appropriate medium to the desired growth phase (e.g., late-logarithmic phase). Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet twice with a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).

-

Cell Lysis: Resuspend the cell pellet in a small volume of the same buffer and lyse the cells. This can be achieved by methods such as:

-

Sonication

-

French press

-

-

Clarification: Centrifuge the lysate at a high speed (e.g., 9,000 x g for 45 minutes) to remove cell debris.

-

Supernatant Collection: The resulting clear supernatant is the cell-free extract and can be used for enzyme assays.

-

Protein Quantification: Determine the total protein concentration of the extract using a standard method like the Bradford protein assay.

5-Aminopentanamidase (DavA) Enzyme Assay (Hypothetical Protocol)

-

Principle: The hydrolysis of this compound produces 5-aminopentanoate and ammonia. The rate of ammonia production can be measured using a coupled enzymatic assay with glutamate dehydrogenase (GDH). In the presence of α-ketoglutarate and NADPH, GDH catalyzes the reductive amination of α-ketoglutarate to glutamate, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the amount of ammonia produced.

-

Reaction Mixture (in a 1 ml cuvette):

-

100 mM Tris-HCl buffer (pH 8.0)

-

5 mM α-ketoglutarate

-

0.2 mM NADPH

-

10 units/ml Glutamate Dehydrogenase

-

Cell-free extract (containing 5-aminopentanamidase)

-

Initiate the reaction by adding this compound (substrate) to a final concentration of 1-10 mM.

-

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: The rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1 at 340 nm).

Analytical Methods for Metabolite Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of metabolites in the lysine degradation pathway.

-

Sample Preparation:

-

Quench metabolic activity in bacterial cultures rapidly (e.g., by adding cold methanol).

-

Extract intracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

-

Dry the extracts (e.g., under a stream of nitrogen).

-

-

Derivatization: To increase the volatility of the amino acids and their derivatives, a derivatization step is necessary. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC-MS Conditions (General):

-

Column: A non-polar or semi-polar column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless mode.

-

Temperature Program: A gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C).

-

MS Detection: Electron ionization (EI) with scanning over a mass range of m/z 50-600.

-

-

Identification: Metabolites are identified by comparing their retention times and mass spectra to those of authentic standards.

Regulation of Gene Expression

The expression of genes involved in the catabolism of lysine and its intermediates is tightly regulated. In P. putida, the davDT operon, which is responsible for the conversion of 5-aminopentanoate to glutarate, is induced by its substrate, 5-aminopentanoate (δ-aminovaleric acid).[1] This indicates a substrate-inducible system of gene regulation, ensuring that the enzymes for this pathway are synthesized when their substrate is available.

Broader Context and Significance

While the aminovalerate pathway is well-studied in Pseudomonas putida, other lysine degradation pathways exist in different bacteria. These include the saccharopine pathway and the cadaverine pathway.[5][6] The presence of homologous genes for enzymes like 5-aminopentanamidase in other microbial species suggests that this metabolic capability may be more widespread.

The study of this compound metabolism has implications for:

-

Biotechnology: Understanding and engineering these pathways could enable the production of valuable chemicals from lysine, such as 5-aminovalerate, a precursor for polymers.

-

Drug Development: As this pathway is crucial for the survival of some bacteria in specific environments (e.g., the plant rhizosphere for P. putida), its components could be potential targets for the development of novel antimicrobial agents. The disruption of amino acid metabolism has been observed as a secondary effect of some antibiotics, highlighting the potential of targeting these pathways.

Conclusion

This compound plays a defined and important role as an intermediate in the aminovalerate pathway of L-lysine degradation in Pseudomonas putida and potentially other microorganisms. While the genetic basis and overall pathway are well-understood, there is a need for more detailed quantitative studies, particularly concerning the kinetic properties of the enzymes involved and the metabolic flux through the pathway. The experimental protocols and regulatory insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this area of microbial metabolism and its potential applications.

References

- 1. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Lysine degradation through the saccharopine pathway in bacteria: LKR and SDH in bacteria and its relationship to the plant and animal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

5-Aminopentanamide as a potential biomarker in metabolic studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentanamide, a fatty amide derived from the degradation of lysine, is emerging as a significant molecule of interest in the field of metabolomics.[1] Its position as an intermediate in the lysine degradation pathway places it at a crucial juncture of amino acid metabolism. Recent studies have highlighted its potential as a biomarker for various pathological conditions, including osteoarthritis, nephrotic syndrome, and certain types of cancer, underscoring the need for a comprehensive understanding of its biological role and analytical methodologies. This technical guide provides an in-depth overview of this compound, focusing on its metabolic context, analytical quantification, and its burgeoning role as a potential biomarker in metabolic studies.

Metabolic Pathway of this compound

This compound is a key intermediate in the lysine degradation IV pathway. The primary route for its formation involves the oxidative decarboxylation of L-lysine, a reaction catalyzed by the enzyme lysine 2-monooxygenase. Subsequently, this compound is hydrolyzed by 5-aminopentanamidase to yield 5-aminopentanoate and ammonia. This pathway is a critical component of amino acid catabolism.

Below is a diagram illustrating the enzymatic conversion of L-lysine to 5-aminopentanoate, highlighting the central role of this compound.

Quantitative Data Summary

Recent metabolomic studies have identified significant alterations in the levels of this compound in various disease states compared to healthy controls. While absolute concentrations can vary depending on the study and analytical methodology, the relative changes provide valuable insights into its potential as a biomarker. The following tables summarize the reported quantitative changes in different biological matrices.

Table 1: Relative Changes of this compound in Human Plasma/Serum

| Disease State | Matrix | Change Compared to Healthy Controls | Reference |

| Osteoarthritis (Grade 4 vs. Grade 3) | Cartilage | Lower | [2] |

| Nephrotic Syndrome | Serum | Elevated | [3][4] |

| Osteosarcoma (Lung Metastatic vs. Primary) | Serum | Higher | [5] |

Table 2: Relative Changes of this compound in Human Urine

| Condition | Matrix | Change Compared to Baseline/Control | Reference |

| Hormone-Induced Bladder Outlet Obstruction (Mouse Model) | Urine | Increased | [6] |

Experimental Protocols

Accurate quantification of this compound is critical for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose. Below are detailed, synthesized protocols for sample preparation and LC-MS/MS analysis of this compound in plasma, urine, and tissue.

Protocol 1: Quantification of this compound in Human Plasma/Serum

This protocol outlines the steps for extracting and quantifying this compound from plasma or serum samples.

1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma or serum samples on ice.

-

To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 1 hour to enhance protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at 4°C.

-

Reconstitute the dried extract in 100 µL of a solution of acetonitrile:water (1:1, v/v).

-

Vortex for 30 seconds and sonicate for 10 minutes in a 4°C water bath.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the clear supernatant to an LC-MS vial for analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining and separating this polar compound. An example is a BEH Amide column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient from high organic to high aqueous is used. A typical gradient might start at 80% B, decrease to 20% B over 15 minutes, followed by a wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z for this compound.

-

Product Ion (Q3): A specific fragment ion of this compound.

-

Collision Energy: Optimized for the specific transition.

-

The following diagram illustrates the general workflow for plasma/serum sample preparation.

Protocol 2: Quantification of this compound in Urine

This protocol details the preparation of urine samples for the analysis of this compound.[7][8]

1. Sample Preparation

-

Thaw frozen urine samples on ice.

-

To 100 µL of urine, add 400 µL of ice-cold methanol containing an internal standard.

-

Vortex for 30 seconds and sonicate for 10 minutes in a 4°C water bath.

-

Incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness at 4°C.

-

Reconstitute the dried sample in 100 µL of acetonitrile:water (1:1, v/v).

-

Vortex for 30 seconds and sonicate for 10 minutes at 4°C.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to an LC-MS vial for analysis.

2. LC-MS/MS Analysis

The LC-MS/MS parameters are similar to those described in Protocol 1.

Protocol 3: Quantification of this compound in Tissue

This protocol is for the extraction of polar metabolites, including this compound, from tissue samples.[9][10][11][12]

1. Sample Preparation

-

Weigh approximately 20 mg of frozen tissue.

-

Add 200 µL of water and homogenize the tissue at low temperature.

-

To the tissue homogenate, add 800 µL of a cold (-20°C) extraction solvent (methanol:acetonitrile, 1:1, v/v) containing an internal standard.

-

Vortex for 30 seconds and sonicate for 10 minutes at 4°C.

-

Incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness at 4°C.

-

Reconstitute the dried sample in 100 µL of acetonitrile:water (1:1, v/v).

-

Vortex for 30 seconds and sonicate for 10 minutes at 4°C.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to an LC-MS vial for analysis.

2. LC-MS/MS Analysis

The LC-MS/MS parameters are similar to those described in Protocol 1.

The following diagram illustrates the general workflow for tissue sample preparation.

Conclusion

This compound is a metabolite with growing importance in the landscape of biomarker discovery. Its consistent dysregulation in several disease states points towards a fundamental role in metabolic perturbations. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible quantification of this compound in various biological matrices. Further research, including large-scale clinical validation studies, is warranted to fully elucidate the diagnostic and prognostic potential of this compound in metabolic diseases. The continued investigation of this and other metabolites will undoubtedly pave the way for novel diagnostic tools and a deeper understanding of complex disease pathologies.

References

- 1. Metabolic engineering of Corynebacterium glutamicum for enhanced production of 5-aminovaleric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Key Factors in Cartilage Tissue During the Progression of Osteoarthritis Using a Non-targeted Metabolomics Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics Profiling of Nephrotic Syndrome towards Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive metabolomic profiling of osteosarcoma based on UHPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary Amine Metabolomics Characterization with Custom 12-plex Isobaric DiLeu Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample preparation - Zhu Research Group [zhulab.cn]

- 10. cri.utsw.edu [cri.utsw.edu]

- 11. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]

- 12. cri.utsw.edu [cri.utsw.edu]

Spectroscopic Analysis of 5-Aminopentanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data available for 5-aminopentanamide, a fatty amide involved in metabolic pathways such as lysine degradation.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of experimental ¹³C Nuclear Magnetic Resonance (NMR) data, and predicted Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring these types of spectroscopic data are also provided to serve as a practical reference for researchers. This document is intended to be a valuable resource for scientists and professionals engaged in drug development and metabolic research.

Spectroscopic Data

The structural elucidation of this compound (Molecular Formula: C₅H₁₂N₂O, Molecular Weight: 116.16 g/mol ) relies on various spectroscopic techniques.[1][3][4] This section summarizes the key NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

An experimental ¹³C NMR spectrum for this compound is publicly available.[2] The expected chemical shifts are summarized in the table below.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C=O) | ~175-180 |

| C2 (-CH₂-) | ~35-40 |

| C3 (-CH₂-) | ~22-27 |

| C4 (-CH₂-) | ~28-33 |

| C5 (-CH₂-NH₂) | ~40-45 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

As of the date of this document, a publically available, experimentally verified ¹H NMR spectrum for this compound has not been identified. However, based on the structure and known chemical shift values for similar functional groups, a predicted ¹H NMR spectrum would likely exhibit the following signals:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CONH₂ | ~7.0 - 8.0 | Broad Singlet | 2H |

| -CH₂-CONH₂ (C2-H) | ~2.2 | Triplet | 2H |

| -CH₂-CH₂-CONH₂ (C3-H) | ~1.5 | Multiplet | 2H |

| -CH₂-CH₂-NH₂ (C4-H) | ~1.4 | Multiplet | 2H |

| -CH₂-NH₂ (C5-H) | ~2.7 | Triplet | 2H |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |

Note: These are predicted values and should be confirmed with experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. While no experimental mass spectrum for this compound is readily available, predicted spectra can be found in databases such as the Human Metabolome Database.[1]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 116.09

-

Key Fragmentation Patterns: Primary amides often undergo a McLafferty rearrangement. A common fragmentation pattern for amides is the cleavage of the N-CO bond.[5][6][7] For this compound, characteristic fragments would be expected from the loss of the amide group and cleavage along the alkyl chain.

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for a compound like this compound. These should be adapted and optimized for the specific instrumentation and experimental conditions.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set the temperature, typically to 298 K (25°C), and allow the sample to equilibrate.[8]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, relaxation delay (typically 1-5 times the longest T1), and the number of scans to achieve an adequate signal-to-noise ratio.[8]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-